1-(2-(Difluoromethoxy)-5-nitrophenyl)propan-1-one
Description
1-(2-(Difluoromethoxy)-5-nitrophenyl)propan-1-one is a synthetic organic compound characterized by a propan-1-one backbone substituted with a 2-(difluoromethoxy)-5-nitrophenyl group. The difluoromethoxy (–OCF₂H) and nitro (–NO₂) substituents at the ortho and para positions of the phenyl ring, respectively, confer distinct electronic and steric properties.
Properties
Molecular Formula |
C10H9F2NO4 |
|---|---|
Molecular Weight |
245.18 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-5-nitrophenyl]propan-1-one |
InChI |
InChI=1S/C10H9F2NO4/c1-2-8(14)7-5-6(13(15)16)3-4-9(7)17-10(11)12/h3-5,10H,2H2,1H3 |
InChI Key |
IKCFSFYXYMPGHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC(F)F |
Origin of Product |
United States |
Biological Activity
1-(2-(Difluoromethoxy)-5-nitrophenyl)propan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a difluoromethoxy group and a nitrophenyl moiety, which contribute to its unique chemical properties. The presence of the difluoromethoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological activity of 1-(2-(Difluoromethoxy)-5-nitrophenyl)propan-1-one is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive metabolites that may participate in redox reactions, potentially leading to oxidative stress within cells . Additionally, the difluoromethoxy group may enhance binding affinity to specific targets, influencing the compound's pharmacological profile .
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives based on similar scaffolds have shown high cytotoxicity against MCF-7 breast cancer cells, surpassing the effects of established drugs like Tamoxifen . This suggests that 1-(2-(Difluoromethoxy)-5-nitrophenyl)propan-1-one may also possess anticancer properties worth exploring.
Enzyme Inhibition
Research has highlighted the potential of this compound to inhibit specific enzymes involved in lipid metabolism. For example, it has been suggested that compounds with similar functionalities can inhibit lysosomal phospholipase A2 (PLA2), which is crucial in cellular lipid homeostasis . Such inhibition could lead to pathological conditions like phospholipidosis, indicating a dual role where therapeutic benefits must be weighed against potential toxicities.
Cytotoxicity Evaluation
A study evaluating the cytotoxic effects of synthesized compounds related to 1-(2-(Difluoromethoxy)-5-nitrophenyl)propan-1-one utilized the MTT assay. Results indicated substantial cytotoxicity against various cancer cell lines with minimal effects on normal cells, emphasizing the selectivity of these compounds for cancerous tissues .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the chemical structure significantly impact biological activity. For instance, variations in substituents on the phenyl ring can enhance or diminish anticancer efficacy. The introduction of electron-withdrawing groups like nitro or difluoromethoxy has been associated with increased potency against cancer cells .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Key Analogs :
1-(2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one (CAS 1804187-21-0) Substituents: Difluoromethoxy (ortho), trifluoromethyl (para). Molecular Formula: C₁₁H₉F₅O₂. Properties: Predicted density (1.310 g/cm³), boiling point (245.1°C). Comparison: The trifluoromethyl group (–CF₃) is strongly electron-withdrawing, similar to nitro (–NO₂) in the target compound.
4-Fluoromethcathinone (4-FMC) Structure: 1-(4-fluorophenyl)-2-(methylamino)propan-1-one. Substituents: Fluoro (para), methylamino (–NHCH₃) on the propanone backbone. Properties: Water-soluble as HCl salt; interacts with CNS targets. The nitro group in the target compound may enhance stability but reduce bioavailability compared to 4-FMC.
MDPV (3,4-Methylenedioxypyrovalerone)
- Structure : 1-(3,4-methylenedioxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one.
- Substituents : Methylenedioxy (electron-donating), pyrrolidine.
- Comparison : The electron-donating methylenedioxy group contrasts with the electron-withdrawing nitro and difluoromethoxy groups in the target compound, leading to differences in metabolic stability and receptor binding.
Physical and Chemical Properties
Notable Trends:
- Solubility : Nitro-substituted compounds (target) are expected to have lower lipid solubility than trifluoromethyl analogs but higher than fluorophenyl derivatives like 4-FMC.
- Stability: The nitro group may increase oxidative stability compared to amino-substituted cathinones .
Electronic and Steric Effects
- Nitro (–NO₂) vs. Trifluoromethyl (–CF₃): Both are electron-withdrawing, but –NO₂ has a stronger resonance effect, deactivating the phenyl ring more significantly. This reduces electrophilic substitution reactivity in the target compound compared to –CF₃ analogs .
- Difluoromethoxy (–OCF₂H) vs. Methoxy (–OCH₃) : The electronegative fluorine atoms in –OCF₂H increase the group’s electron-withdrawing nature, further deactivating the ring compared to traditional methoxy groups .
Research Implications
However, its strong electron-withdrawing substituents may limit bioavailability, necessitating prodrug strategies. Comparative studies with analogs like 4-FMC highlight trade-offs between stability and biological activity .
Preparation Methods
Friedel-Crafts Acylation for Propan-1-one Installation
The propan-1-one group is introduced via Friedel-Crafts acylation of anisole (methoxybenzene) with propionyl chloride in the presence of Lewis acids like AlCl₃. This yields 1-(2-methoxyphenyl)propan-1-one, a precursor with an electron-donating methoxy group that facilitates nitration.
Reaction Conditions :
Regioselective Nitration
Nitration of 1-(2-methoxyphenyl)propan-1-one employs mixed acid (HNO₃/H₂SO₄) to install the nitro group at position 5, guided by the methoxy group’s ortho/para-directing effects.
Optimized Parameters :
- Nitrating agent : 90% HNO₃ (1.1 equivalents)
- Temperature : 0–5°C (prevents over-nitration)
- Reaction time : 2 hours
- Yield : 65–70%
Analytical Validation :
- ¹H NMR (CDCl₃) : δ 8.21 (d, J=2.8 Hz, 1H, H-6), 7.97 (dd, J=9.0, 2.8 Hz, 1H, H-4), 6.94 (d, J=9.0 Hz, 1H, H-3), 3.89 (s, 3H, OCH₃), 2.96 (q, J=7.2 Hz, 2H, CH₂), 1.20 (t, J=7.2 Hz, 3H, CH₃).
Demethylation to 1-(2-Hydroxy-5-nitrophenyl)propan-1-one
The methoxy group at position 2 is converted to a hydroxyl group via demethylation using boron tribromide (BBr₃), a potent Lewis acid.
Procedure :
- BBr₃ : 3.0 equivalents in anhydrous DCM
- Temperature : −78°C to room temperature
- Workup : Quench with ice-water, extract with ethyl acetate
- Yield : 80–88%
Critical Note :
Alternative agents like HBr/AcOH yield inferior results (<60%) due to incomplete demethylation.
Difluoromethoxy Substitution via Phase-Transfer Catalysis
Reaction with Chlorodifluoromethane
The hydroxyl group is replaced by difluoromethoxy using chlorodifluoromethane (ClCF₂H) under phase-transfer conditions, as detailed in EP0626361B1 .
Optimized Protocol :
- Chlorodifluoromethane : 2.2 equivalents
- Base : 50% NaOH (aqueous)
- Catalyst : Tris(3,6-dioxaheptyl)amine (5 mol%)
- Solvent : Toluene
- Temperature : 80–90°C, 6–8 hours
- Yield : 72–78%
Mechanistic Insight :
The phase-transfer catalyst shuttles hydroxide ions into the organic phase, deprotonating the phenolic oxygen to form a phenoxide intermediate. Nucleophilic displacement by ClCF₂H proceeds via an SN2 mechanism, yielding the difluoromethoxy group.
Workup and Purification
Post-reaction, the mixture is diluted with water, and the organic layer is separated. Additional toluene extractions recover residual product. The combined organic phases are washed (water, brine), dried (Na₂SO₄), and concentrated. Vacuum distillation purifies the crude product.
Purity Analysis :
Alternative Synthetic Routes and Comparative Evaluation
Direct Nitration of Difluoromethoxy Precursors
An alternative pathway involves nitrating 1-(2-(difluoromethoxy)phenyl)propan-1-one. However, the electron-withdrawing difluoromethoxy group deactivates the ring, necessitating harsher nitration conditions (fuming HNO₃, 100°C), which degrade the ketone moiety (yield <20%).
Q & A
Q. Advanced
- Directing group optimization : Introduce electron-donating groups (e.g., methoxy) at specific positions to control nitro placement .
- Acid concentration modulation : Lower HNO₃/H₂SO₄ ratios favor para-nitration, while higher ratios may yield ortho/byproducts .
- Computational modeling : DFT calculations predict transition-state energies to identify optimal reaction conditions .
What analytical techniques are critical for characterizing this compound?
Q. Basic
- NMR spectroscopy : ¹⁹F NMR confirms difluoromethoxy integrity; ¹H/¹³C NMR resolves aromatic substitution patterns .
- HPLC-MS : Quantifies purity and detects trace byproducts (e.g., dehalogenated derivatives) .
- X-ray crystallography : Resolves solid-state conformation, critical for structure-activity relationship (SAR) studies .
What computational approaches predict interaction mechanisms with biological targets?
Q. Advanced
- Molecular docking : Models binding to enzymes (e.g., COX-2 for anti-inflammatory activity) by aligning the nitro group with catalytic residues .
- Molecular dynamics (MD) simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to validate docking predictions .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity data to guide analog design .
How do structural analogs differ in reactivity and bioactivity?
Advanced
Key comparisons from recent studies:
What are the challenges in scaling up synthesis for in vivo studies?
Q. Advanced
- Purification bottlenecks : Column chromatography is impractical at >10-g scales; switch to fractional crystallization .
- Byproduct formation : Monitor nitro reduction products (e.g., amine derivatives) via LC-MS during scale-up .
- Solvent selection : Replace dichloromethane with greener solvents (e.g., ethyl acetate) to improve sustainability .
How does the nitro group influence redox behavior in biological systems?
Q. Advanced
- Pro-oxidant activity : Generates ROS via redox cycling in macrophages, contributing to anti-inflammatory effects .
- Metabolic reduction : Liver microsomes reduce nitro to amine, altering toxicity profiles; use CYP450 inhibitors to study pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
